molecular formula C17H14FN3O2S B4889970 N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No. B4889970
M. Wt: 343.4 g/mol
InChI Key: AZWYYXAXPQMEPG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is part of a class of compounds known for varied biological activities. This specific compound falls under the quinazolinone derivatives, recognized for their antibacterial, antifungal, and anticancer properties. The interest in these compounds stems from their structural diversity and significant pharmacological potential.

Synthesis Analysis

The synthesis of N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide involves multiple steps, starting typically from aniline derivatives. The process involves condensation, cyclization, and substitution reactions. The synthesis route is aimed at introducing the fluorophenyl group and the quinazolinone core, which are crucial for the biological activity of these compounds (Kovalenko et al., 2012).

Molecular Structure Analysis

The molecular structure of N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide has been elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques confirm the presence of the quinazolinone nucleus, the thioacetamide linkage, and the fluorophenyl group. The exact molecular geometry and electron distribution can be further analyzed using X-ray crystallography and computational methods (Geesi et al., 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions characteristic of quinazolinones and thioacetamides. It can undergo nucleophilic substitution, hydrolysis, and condensation reactions. Its chemical behavior is significantly influenced by the presence of the fluorophenyl group, which affects its electronic properties and reactivity (Alagarsamy et al., 2016).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-21-16(23)13-7-2-3-8-14(13)20-17(21)24-10-15(22)19-12-6-4-5-11(18)9-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWYYXAXPQMEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

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